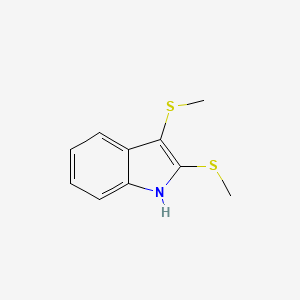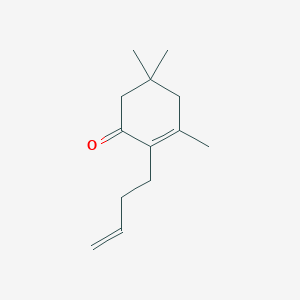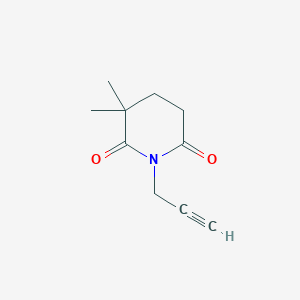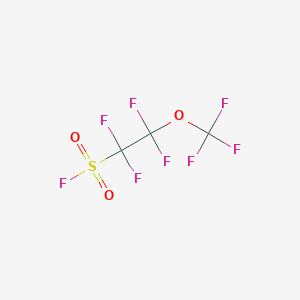silane CAS No. 138763-34-5](/img/structure/B14283956.png)
[3-Chloro-2-(chloromethyl)propyl](trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(chloromethyl)propylsilane: is an organosilicon compound widely used in various fields due to its unique chemical properties. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in the polymer industry to improve adhesion between substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)propylsilane typically involves the reaction of methanol with 3-chloropropyltrichlorosilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 3-Chloro-2-(chloromethyl)propylsilane involves a fixed bed reactor where a silicon powder-nano-copper catalyst mixture is used. This method is suitable for large-scale production due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-(chloromethyl)propylsilane undergoes various chemical reactions, including substitution and hydrolysis. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .
Common Reagents and Conditions: Common reagents used in reactions with 3-Chloro-2-(chloromethyl)propylsilane include methanol and other alcohols. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed: The major products formed from these reactions include silane coupling agents and silylating substances used in the plastic industry .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Chloro-2-(chloromethyl)propylsilane is used to synthesize octakis(3-chloropropyl)octasilsesquioxane and to functionalize nanoparticles like carbon nanotubes and silica nanoparticles .
Biology: In biological research, it is used to develop molecularly imprinted polymers for protein detection .
Medicine: While specific medical applications are less common, the compound’s ability to modify surfaces makes it useful in developing medical devices and prosthetics .
Industry: Industrially, it is used as a coupling agent to improve adhesion in polymers and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(chloromethyl)propylsilane involves the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs facilitate surface modification, enhancing the material’s properties . The molecular targets include various substrates where the compound forms strong bonds, improving adhesion and functionality .
Comparación Con Compuestos Similares
Trimethoxysilane: Another organosilicon compound used in producing silane coupling agents.
3-(Chloropropyl)trimethoxysilane: Similar in structure and used for similar applications.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Used in the polymer industry for surface modification.
Uniqueness: What sets 3-Chloro-2-(chloromethyl)propylsilane apart is its dual functionality, allowing it to participate in both hydrolysis and substitution reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
138763-34-5 |
|---|---|
Fórmula molecular |
C7H16Cl2O3Si |
Peso molecular |
247.19 g/mol |
Nombre IUPAC |
[3-chloro-2-(chloromethyl)propyl]-trimethoxysilane |
InChI |
InChI=1S/C7H16Cl2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6H2,1-3H3 |
Clave InChI |
RCDLLZAJRODPLJ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CC(CCl)CCl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)

![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)


![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

